REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[C:5]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:6][C:7]([CH3:9])=O.[CH2:14]([CH:17](C(=O)C)[C:18](=O)[CH3:19])[CH2:15][CH3:16]>O.C(O)(=O)C.[Zn]>[CH3:9][C:7]1[C:17]([CH2:14][CH2:15][CH3:16])=[C:18]([CH3:19])[NH:1][C:6]=1[C:5]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
49.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
53.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
53 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
After the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held below 15° C
|
Type
|
WAIT
|
Details
|
the mixture was stored at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Dilution with water brought about the precipitation of ethyl 3,5-dimethyl-4-n-propylpyrrole-2-carboxylate 4d as a yellow solid, 22.4 g (29%), mp 98°-99° C. (lit. mp 99°-99.5° C.)
|
Type
|
CUSTOM
|
Details
|
after recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
to ethyl 3-methyl-4,5,6,7-tetrahydroinadole-2-carboxylate 4i, 50%, mp 111°-113° C. (lit. 110° C.), 1H NMR (CDCl3): δ 9.03 (s, 1H), 4.25 (q, 2H), 2.41 (m, 4H), 2.21 (s, 3H), 1.65 (m, 4H), 1.30 (t, 3H)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(NC(=C1CCC)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |